Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
Brand Name: Vulcanchem
CAS No.: 872995-35-2
VCID: VC6601512
InChI: InChI=1S/C19H21N5O3S/c1-3-27-18(25)12-28-17-9-8-15-21-22-16(24(15)23-17)10-11-20-19(26)14-6-4-13(2)5-7-14/h4-9H,3,10-12H2,1-2H3,(H,20,26)
SMILES: CCOC(=O)CSC1=NN2C(=NN=C2CCNC(=O)C3=CC=C(C=C3)C)C=C1
Molecular Formula: C19H21N5O3S
Molecular Weight: 399.47

Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

CAS No.: 872995-35-2

Cat. No.: VC6601512

Molecular Formula: C19H21N5O3S

Molecular Weight: 399.47

* For research use only. Not for human or veterinary use.

Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate - 872995-35-2

Specification

CAS No. 872995-35-2
Molecular Formula C19H21N5O3S
Molecular Weight 399.47
IUPAC Name ethyl 2-[[3-[2-[(4-methylbenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate
Standard InChI InChI=1S/C19H21N5O3S/c1-3-27-18(25)12-28-17-9-8-15-21-22-16(24(15)23-17)10-11-20-19(26)14-6-4-13(2)5-7-14/h4-9H,3,10-12H2,1-2H3,(H,20,26)
Standard InChI Key YXJUBHMMEJGSRV-UHFFFAOYSA-N
SMILES CCOC(=O)CSC1=NN2C(=NN=C2CCNC(=O)C3=CC=C(C=C3)C)C=C1

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s structure integrates three key moieties:

  • Triazolo[4,3-b]pyridazine core: A bicyclic system comprising a pyridazine ring fused with a 1,2,4-triazole group at positions 4 and 3.

  • 4-Methylbenzamide substituent: A para-methyl-substituted benzoyl group attached to the triazolopyridazine core via an ethylamine linker .

  • Thioether-acetate side chain: A sulfur-linked ethyl acetate group at position 6 of the pyridazine ring.

This arrangement confers unique electronic and steric properties, influencing reactivity and potential interactions with biological targets.

IUPAC Nomenclature and Identifiers

The systematic IUPAC name is ethyl 2-[[3-[2-[(4-methylbenzoyl)amino]ethyl]-[1,2,] triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate . Key identifiers include:

PropertyValueSource
CAS Registry Number872995-35-2
PubChem CID7207616
Molecular FormulaC19H21N5O3S\text{C}_{19}\text{H}_{21}\text{N}_{5}\text{O}_{3}\text{S}
Molecular Weight399.47 g/mol
SMILESCCOC(=O)CSC1=NN2C(=NN=C2CCNC(=O)C3=CC=C(C=C3)C)C=C1

Synthesis and Optimization Strategies

Reaction Pathways

The synthesis of Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)- triazolo[4,3-b]pyridazin-6-yl)thio)acetate involves three primary stages:

  • Core Formation: Cyclocondensation of hydrazine derivatives with pyridazine precursors to construct the triazolo[4,3-b]pyridazine scaffold.

  • Benzamido Incorporation: Amide coupling between 4-methylbenzoyl chloride and ethylenediamine, followed by attachment to the core.

  • Thioether Linkage: Alkylation of a mercaptoacetate ester with a halogenated intermediate to introduce the thioether-acetate group.

Critical Parameters

Optimization focuses on:

  • Temperature Control: Maintaining 60–80°C during cyclocondensation to prevent side reactions.

  • Catalyst Selection: Using palladium catalysts for Suzuki-Miyaura couplings in functionalization steps.

  • Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

Physicochemical Properties

Experimental and computed properties include:

PropertyValueMethod/Source
Melting PointNot reported
SolubilityLow in water; soluble in DMSOEstimated via LogP
LogP (Partition Coeff.)2.8 (predicted)PubChem
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8

The compound’s low aqueous solubility suggests formulation challenges for in vivo applications, necessitating prodrug strategies or nanoparticle delivery systems.

Biological Activity and Mechanistic Insights

Antiviral Activity

The triazolopyridazine core resembles purine nucleobases, enabling potential interference with viral polymerase enzymes. Thioether linkages may enhance membrane permeability, a trait observed in HIV protease inhibitors.

Applications in Drug Development

Lead Compound Optimization

  • SAR Studies: Introducing electron-withdrawing groups (e.g., -CF₃) at the benzamide moiety could enhance target binding .

  • Prodrug Design: Esterification of the acetate group may improve oral bioavailability.

Targeted Therapies

Potential targets include:

  • FAK: Overexpressed in metastatic cancers.

  • ERK/MAPK Pathway: Critical in tumor survival signaling.

Future Research Directions

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity profiles in animal models.

  • Crystallographic Analysis: Determine binding modes with kinase targets via X-ray diffraction.

  • Combination Therapies: Assess synergy with checkpoint inhibitors or chemotherapeutic agents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator